molecular formula C22H22N2O6 B12400329 Akt/NF-|EB/JNK-IN-1

Akt/NF-|EB/JNK-IN-1

Cat. No.: B12400329
M. Wt: 410.4 g/mol
InChI Key: OAPGKZKRIKMMPB-UHFFFAOYSA-N
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Description

Akt/NF-κB/JNK-IN-1 (Compound 2i) is a multi-target inhibitor that modulates three critical signaling pathways: Akt (protein kinase B), NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), and JNK (c-Jun N-terminal kinase). It exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production with an IC50 of 3.15 μM . This compound is primarily studied in the context of neuroinflammation and inflammatory diseases due to its broad pathway coverage, which allows it to disrupt interconnected pro-inflammatory cascades .

Properties

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

(4,5-dihydroxy-9,10-dioxoanthracen-2-yl)methyl 2-(4-methylpiperazin-1-yl)acetate

InChI

InChI=1S/C22H22N2O6/c1-23-5-7-24(8-6-23)11-18(27)30-12-13-9-15-20(17(26)10-13)22(29)19-14(21(15)28)3-2-4-16(19)25/h2-4,9-10,25-26H,5-8,11-12H2,1H3

InChI Key

OAPGKZKRIKMMPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=CC=C4O

Origin of Product

United States

Preparation Methods

Conceptual Approach

The synthesis of multi-pathway inhibitors like Akt/NF-κB/JNK-IN-1 typically employs a convergent synthesis strategy to construct compounds with appropriate structural features for inhibiting multiple kinase targets. Based on available research on similar inhibitors, the general synthetic approaches typically involve:

  • Design of a core scaffold that can interact with the ATP-binding pockets of target kinases
  • Incorporation of functional groups that establish key hydrogen bonding and hydrophobic interactions
  • Modification of substituents to optimize inhibitory activity against multiple targets
  • Purification and characterization to ensure high purity and structural integrity

Key Reaction Types

The preparation of multi-kinase inhibitors frequently employs several key reaction types that have proven effective in synthesizing these complex molecules:

  • Friedlander condensation
  • Conjugate addition reactions
  • Peptide coupling reactions (for peptide-based inhibitors)
  • Cross-coupling reactions (Suzuki, Buchwald-Hartwig)
  • Microwave-assisted synthesis

Detailed Preparation Methods

Synthesis of Quinolinone-Based Scaffold

Based on research findings for related compounds targeting similar pathways, a general synthetic route for preparing the quinolinone core structure typically begins with the following approach:

Step 1: Preparation of 3-acetyl-4-phenylquinolin-2(1H)-one derivatives

A mixture of (2-aminophenyl)(phenyl)methanone (394 mg, 2 mmol), ethyl acetoacetate (260 mg, 2 mmol), and CeCl₃·7H₂O (149 mg, 0.40 mmol, 20 mol%) is subjected to microwave irradiation at an output of 350 W for 8 min. After cooling to room temperature, water (50 mL) is added followed by extraction with ethyl acetate (50 mL × 2). The combined organic layer is washed with water and brine, dried over MgSO₄, and concentrated in vacuo. The residue is chromatographed over silica gel (10 to 20% ethyl acetate in hexane) to afford the desired product with yields typically around 60%.

Step 2: Coupling with heterocyclic components

To a solution of the quinolinone derivative (1 equiv) in ethanol, NaOH (10 equiv) solution in water is added at room temperature. After stirring for 15 min, the appropriate aldehyde (1 equiv) is added to the reaction mixture, and the resulting mixture is stirred for 16 h at room temperature. After completion of the reaction, the mixture is neutralized with 1N HCl, giving a precipitate that is collected and purified by flash chromatography to furnish the final compound with yields typically around 60%.

Synthesis of Peptide-Based Inhibitors

For peptide-based inhibitors targeting JNK pathway components, the following approach has shown efficacy:

Step 1: Screening of peptide libraries

Initial identification of active peptide sequences is conducted through screening of combinatorial libraries (e.g., 20,736 L-tetrapeptides) to select compounds capable of disrupting targeted protein-protein interactions, such as the GADD45β/MKK7 complex.

Step 2: Iterative optimization

The lead peptides undergo iterative optimization through modification of amino acid residues and stereochemistry. For example, conversion of L-peptides to D-peptides often improves proteolytic stability while maintaining target binding affinity.

Step 3: Solid-phase peptide synthesis

The optimized peptides are synthesized using standard Fmoc solid-phase peptide synthesis methodology with appropriate protecting group strategies and coupling reagents such as HBTU/HOBt or EDC/HOBt.

Structure-Activity Relationship Analysis

Key Structural Features

Analysis of structure-activity relationships for compounds targeting Akt/NF-κB/JNK pathways reveals several critical structural features:

Table 1: Critical Structural Elements for Multi-Pathway Inhibition

Structural Element Role in Target Binding Effect on Activity
Benzoimidazole moiety Establishes hydrogen bonding interactions with kinase hinge region Critical for AKT inhibition
Michael acceptor Forms potential covalent interactions with conserved cysteine residues Essential for activity; removal leads to complete loss of inhibition
Fluorine substitution Improves physicochemical properties and enhances binding affinity Increases cellular potency
D-amino acid configuration (for peptide inhibitors) Enhances proteolytic stability Maintains binding affinity while improving pharmacokinetic properties

Optimization Strategies

The preparation methods can be optimized through several approaches:

  • Introduction of fluorine atoms at appropriate positions improves physicochemical and ADME properties
  • Modification of core heterocyclic scaffolds (benzoimidazole vs. imidazole vs. pyridyl) affects kinase selectivity profiles
  • N-methylation on heterocyclic rings can modulate kinase inhibitory activity
  • For peptide inhibitors, cyclization or backbone modification can enhance stability and cell permeability

Analytical Characterization

Structure Confirmation

Compounds synthesized through these methods are typically characterized using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm structure
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) for molecular formula confirmation
  • Elemental Analysis: To establish purity greater than 95%
  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quality control

Representative Analytical Data

For representative compounds targeting these pathways, the following analytical data has been reported:

¹H NMR data example:
¹H NMR (400 MHz, DMSO-d₆) δ 6.96 (d, J = 2.1 Hz, 1H), 7.21-7.31 (m, 4H), 7.40-7.47 (m, 6H), 7.62-7.68 (m, 2H), 12.43 (br s, 1H), 12.94 (br s, 1H).

HRMS data example:
HRMS calcd for C₂₅H₁₆ClFN₃O₂ 444.0915 (M+H), found 444.0910.

Biological Activity Assessment

Cellular Activity Assessment

The efficacy of synthesized compounds is evaluated in cellular systems to confirm target engagement and efficacy:

  • Western blot analysis to assess inhibition of phosphorylation of pathway components (e.g., Akt, PRAS40, IKK)
  • Cell viability assays using cancer cell lines dependent on target pathways
  • 3D spheroid growth inhibition assays for more physiologically relevant assessment

Purification and Scale-Up Considerations

Purification Methods

Effective purification is critical for obtaining high-purity compounds suitable for biological testing:

  • Flash column chromatography using appropriate solvent gradients (e.g., ethyl acetate in hexane, methanol in dichloromethane)
  • Recrystallization from suitable solvent systems to improve purity
  • Preparative HPLC for final purification when necessary
  • For peptide inhibitors, reverse-phase HPLC followed by lyophilization

Scale-Up Considerations

For larger-scale preparation, several modifications to the synthesis approach may be necessary:

  • Replacement of microwave irradiation with conventional heating for Friedlander condensation, with adjusted reaction times
  • Optimization of solvent volumes and purification procedures for larger scales
  • Implementation of in-process controls to ensure consistent quality
  • Consideration of alternative synthetic routes that may be more amenable to scale-up

Chemical Reactions Analysis

Akt/NF-κB/JNK-IN-1 undergoes various chemical reactions, including:

Scientific Research Applications

Key Pathways Involved

  • Akt Pathway : Promotes cell survival and growth.
  • NF-κB Pathway : Regulates immune response and cell proliferation.
  • JNK Pathway : Mediates stress responses and apoptosis.

Targeting Tumor Cells

Recent studies have shown that JNK inhibition can sensitize cancer cells to chemotherapeutic agents. For instance, a study demonstrated that JNK inhibition in A549 lung cancer cells altered the effects of cisplatin treatment, leading to increased apoptosis at high drug concentrations . This suggests a potential therapeutic strategy where JNK inhibitors are used in conjunction with traditional chemotherapy.

Case Study: ABT-199

ABT-199, a Bcl-2 inhibitor, was found to activate the JNK-Akt signaling pathway in specific cancer models. Research indicated that this activation led to Beclin-1-dependent autophagic cell death in Bax/Bak knockout cells, suggesting that combining ABT-199 with JNK inhibitors could enhance treatment efficacy for apoptosis-deficient tumors like colon cancer .

Applications in Metabolic Disorders

The dysregulation of the JNK pathway has been implicated in various metabolic disorders, including obesity and insulin resistance. Studies have shown that JNK plays a critical role in the development of insulin resistance by affecting glucose metabolism and lipid accumulation .

Impact on Obesity

Research indicates that inhibiting JNK can protect against obesity-related complications by modulating inflammatory responses and improving insulin sensitivity. For example, JNK inhibition has been linked to reduced adipocyte inflammation and improved glucose homeostasis in animal models .

Data Table: Summary of Research Findings

StudyFocus AreaKey Findings
Cancer TherapyABT-199 activates JNK-Akt pathway leading to autophagic cell death.
Metabolic DisordersJNK inhibition improves insulin sensitivity and reduces obesity-related inflammation.
ChemotherapyJNK inhibition alters cisplatin effects in lung cancer cells enhancing apoptosis.

Mechanism of Action

Akt/NF-κB/JNK-IN-1 exerts its effects by inhibiting the phosphorylation and activation of Akt, NF-κB, and JNK pathways. This inhibition leads to reduced cell survival signals, increased apoptosis, and decreased inflammatory responses. The compound targets specific kinases and transcription factors involved in these pathways, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on their overlapping targets or mechanisms with Akt/NF-κB/JNK-IN-1:

Compound Primary Targets IC50/Key Activity Application Focus References
Akt/NF-κB/JNK-IN-1 Akt, NF-κB, JNK NO production inhibition (IC50: 3.15 μM) Anti-inflammatory/Neuroinflammation
TLR4/NF-κB/MAPK-IN-1 TLR4, NF-κB, MAPK Anti-neuroinflammatory activity Neuroinflammation
RV01 TLR4, MAPK, NF-κB, ROS Inhibits TNF-α, IL-6, iNOS, and ROS Broad anti-inflammatory
PF-AKT400 Akt (PKBα) Akt inhibition (IC50: 0.5 nM) Cancer research
Thunbergol TNF-α TNF-α inhibition (IC50: 7.2 μM) Inflammation/Immunology
SIM-688 Estrogen receptor, NF-κB NF-κB inhibition (IC50: 122 nM) Endocrinology/Inflammation
Cloxacillin β-lactamase, MAPKs, NF-κB, NLRP3 β-lactamase inhibition (IC50: 0.04 µM) Antibacterial/Anti-inflammatory

Mechanistic and Functional Differences

Target Specificity and Potency
  • Akt/NF-κB/JNK-IN-1 uniquely inhibits three pathways simultaneously, offering a broader anti-inflammatory profile compared to single-target inhibitors like PF-AKT400 (Akt-specific) or Thunbergol (TNF-α-specific). However, its IC50 for NO inhibition (3.15 μM) is higher than SIM-688’s NF-κB inhibition (122 nM), suggesting lower potency in isolated pathway targeting .
  • PF-AKT400 demonstrates exceptional selectivity for Akt (PKBα) with 900-fold selectivity over PKA , making it superior in cancer research where Akt hyperactivation is critical .
Anti-Inflammatory vs. Antibacterial Activity
  • Cloxacillin stands out for its dual role as an antibacterial agent (via β-lactamase inhibition) and anti-inflammatory compound (via MAPK/NF-κB suppression). This contrasts with Akt/NF-κB/JNK-IN-1, which lacks antimicrobial activity .
Neuroinflammatory Focus
  • Both Akt/NF-κB/JNK-IN-1 and TLR4/NF-κB/MAPK-IN-1 target neuroinflammation, but the latter specifically inhibits TLR4, a key receptor in neuroinflammatory disorders like Alzheimer’s disease .
Multi-Pathway vs. Single-Pathway Inhibitors
  • RV01, a resveratrol analog, inhibits multiple inflammatory mediators (TNF-α, IL-6, ROS) but lacks direct Akt modulation, whereas Akt/NF-κB/JNK-IN-1 provides a more comprehensive blockade of upstream signaling nodes .

Q & A

Q. How should researchers interpret conflicting reports on Akt/NF-κB/JNK-IN-1’s neuroinflammatory vs. peripheral anti-inflammatory effects?

  • Methodological Answer :
  • Compare model systems: Neuroinflammatory studies often use microglia or astrocytes, while peripheral studies focus on macrophages.
  • Evaluate species differences (e.g., murine vs. human cell lines) and assay endpoints (e.g., cytokine vs. NO measurement).
  • Conduct meta-analyses of published IC50 values and adjust for methodological variability (e.g., LPS concentration differences) .

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